2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

Catalog No.
S713961
CAS No.
54574-82-2
M.F
C22H27NO4
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

CAS Number

54574-82-2

Product Name

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid

IUPAC Name

2-[4-(dibutylamino)-2-hydroxybenzoyl]benzoic acid

Molecular Formula

C22H27NO4

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C22H27NO4/c1-3-5-13-23(14-6-4-2)16-11-12-19(20(24)15-16)21(25)17-9-7-8-10-18(17)22(26)27/h7-12,15,24H,3-6,13-14H2,1-2H3,(H,26,27)

InChI Key

QPNFUBAIQZJEPO-UHFFFAOYSA-N

SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Canonical SMILES

CCCCN(CCCC)C1=CC(=C(C=C1)C(=O)C2=CC=CC=C2C(=O)O)O

Chemical Properties and Availability:

Application in Proteomics Research:

The primary application of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid lies in the field of proteomics research. It serves as a biochemical tool for the enrichment and identification of proteins based on their hydrophobicity and acidity.

  • Hydrophobic Interaction Chromatography (HIC): BBA acts as a ligand in HIC, a chromatographic technique that separates proteins based on their hydrophobic interactions with the stationary phase. The dibutylamine group of BBA provides a hydrophobic environment that selectively binds to hydrophobic regions on protein surfaces [].
  • Affinity Chromatography: BBA can also be employed in affinity chromatography, where it is immobilized on a solid support to capture specific proteins with affinity towards its functional groups. The hydroxyl and carboxylic acid groups contribute to this affinity by interacting with specific amino acid residues on proteins [].

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is an organic compound with the molecular formula C22H27NO4 and a molecular weight of 369.45 g/mol. It is characterized by its complex structure, which includes a dibutylamino group, a hydroxy group, and a benzoic acid moiety. This compound is known for its role in the synthesis of thermal dyes and as a raw material in various chemical processes . It has a melting point of 190-193 °C and a predicted boiling point of approximately 570.2 °C .

The chemical behavior of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding, influencing solubility and reactivity. The carboxylic acid group can undergo typical acid-base reactions, esterification, and amidation. Additionally, the dibutylamino group may engage in nucleophilic substitutions or electrophilic additions depending on the reaction conditions .

Research indicates that 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid exhibits various biological activities, particularly in the field of photoprotection. It has been studied for its potential as a UV filter due to its ability to absorb ultraviolet radiation effectively. This property makes it valuable in cosmetic formulations aimed at protecting skin from sun damage . Furthermore, it may have applications in medicinal chemistry due to its structural similarities to biologically active compounds.

The synthesis of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid typically involves multi-step organic reactions. A common method includes:

  • Formation of the Hydroxybenzoyl Moiety: Starting from salicylic acid derivatives, the hydroxy group is introduced.
  • Introduction of the Dibutylamino Group: This can be achieved through nucleophilic substitution reactions where dibutylamine reacts with an appropriate benzoyl chloride.
  • Carboxylation: The final step involves carboxylation to yield the benzoic acid structure.

These steps may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity .

2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid is primarily used in:

  • Thermal Dyes Production: It serves as a crucial intermediate in synthesizing dyes that respond to heat.
  • Cosmetics: Due to its UV-absorbing properties, it is utilized in sunscreens and other skincare products.
  • Research: Its unique chemical structure makes it a subject of interest for studies related to organic synthesis and material science .

Interaction studies involving 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid focus on its compatibility with other compounds in formulations. It has been shown to interact favorably with various organic solvents and other UV filters, enhancing the stability and efficacy of cosmetic products. These studies are crucial for understanding how this compound behaves in complex mixtures, particularly regarding solubility and photostability under UV exposure .

Several compounds share structural similarities with 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
2-[4-(Diethylamino)-2-hydroxybenzoyl]benzoic acidC18H19NO4Shorter alkyl chain; lower molecular weight
4-(Dibutylamino)-2-hydroxybenzophenoneC21H27NO3Lacks carboxylic acid functionality
3-[4-(Dibutylamino)-2-hydroxyphenyl]acrylic acidC21H27NO3Contains an acrylic moiety instead of benzoic

The uniqueness of 2-[4-(Dibutylamino)-2-hydroxybenzoyl]benzoic acid lies in its combination of both hydroxy and carboxylic functionalities along with the dibutylamino group, which provides enhanced solubility and specific reactivity compared to similar compounds .

Physical Description

DryPowde

XLogP3

5.6

UNII

V9X9G25434

GHS Hazard Statements

H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Other CAS

54574-82-2

Wikipedia

2-(4-(dibutylamino)-2-hydroxybenzoyl)benzoic acid

General Manufacturing Information

Synthetic dye and pigment manufacturing
Benzoic acid, 2-[4-(dibutylamino)-2-hydroxybenzoyl]-: ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-08-15

Explore Compound Types